Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5(9)4-2-7-6(10)8-3-4/h2-3H,1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDSKAQQVIKEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504872 | |
| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50628-34-7 | |
| Record name | Methyl 1,2-dihydro-2-oxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50628-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation Using O-Methylisourea and 2-(Gem-disubstituted)methylene-3-oxoesters
Overview
The most efficient and widely reported method for synthesizing methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate involves a two-step process:
- Cyclocondensation of O-methylisourea hemisulfate salt with a key intermediate 2-(gem-disubstituted)methylene-3-oxoester.
- Followed by acidic hydrolysis to obtain the 2-oxo dihydropyrimidine carboxylate.
This method addresses the challenge of using ketones in Biginelli-type reactions, which traditionally favor aldehydes.
Reaction Details
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| Cyclocondensation | O-methylisourea hemisulfate salt (1.2 equiv.), 2-(gem-disubstituted)methylene-3-oxoester (1 equiv.), NaHCO3 (4 equiv.), DMF solvent, 65 °C, 12 h | Formation of tautomeric mixture of dihydropyrimidines (1,4- and 1,6-dihydro tautomers) | 70-93% combined yield of tautomers |
| Acidic Hydrolysis | 3 M HCl aqueous solution in THF-MeOH, 50 °C, 24 h | Conversion of tautomers to this compound | Up to 95% yield |
Mechanism and Notes
- The cyclocondensation proceeds via nucleophilic attack of O-methylisourea on the activated methylene group of the 3-oxoester.
- The reaction yields a mixture of tautomers (1,4- and 1,6-dihydropyrimidines), which are interconvertible and solvent-dependent.
- Acidic hydrolysis selectively converts the mixture into the desired 2-oxo product.
- The reaction tolerates various substituents on the 3-oxoester, including bulky alkyl groups and aromatic rings, expanding molecular diversity.
Preparation of 2-(Gem-disubstituted)methylene-3-oxoesters (Key Intermediate)
The 2-(gem-disubstituted)methylene-3-oxoesters are synthesized via a modified Knoevenagel condensation:
| Reagents | Conditions | Notes |
|---|---|---|
| Ethyl 3-oxobutanoate + Ketone (e.g., acetone) | TiCl4 and pyridine, room temperature to mild heating | Formation of alkylidene-substituted 3-oxoesters |
| Variations include methyl and benzyl esters for different derivatives | Similar conditions | Allows structural diversity |
This step is crucial to introduce the geminal disubstitution at the 4-position of the dihydropyrimidine ring.
Purification and Characterization
- The tautomeric mixtures are purified by chromatographic methods.
- NMR spectroscopy (1H-NMR, 13C-NMR) and Nuclear Overhauser Effect (NOE) experiments confirm tautomer structures.
- The tautomer ratio varies with solvent polarity (e.g., DMSO-d6 vs. CDCl3).
Additional Notes on Stock Solution Preparation
For practical use, this compound hydrobromide salt stock solutions are prepared at various concentrations for biological assays:
| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 4.2546 | 0.8509 | 0.4255 |
| 5 mg | 21.273 | 4.2546 | 2.1273 |
| 10 mg | 42.5459 | 8.5092 | 4.2546 |
These data assist in preparing precise concentrations for in vivo and in vitro studies, ensuring reproducibility.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Cyclocondensation Reagents | O-methylisourea hemisulfate salt, 2-(gem-disubstituted)methylene-3-oxoester, NaHCO3 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 65 °C |
| Reaction Time | 12 hours |
| Hydrolysis Conditions | 3 M HCl aqueous solution in THF-MeOH, 50 °C, 24 hours |
| Yield of Final Product | Up to 95% |
| Tautomeric Mixture | 1,4- and 1,6-dihydropyrimidine tautomers, solvent-dependent ratio |
| Substrate Scope | Various alkyl and aryl substituents tolerated |
| Stock Solution Preparation | Concentration ranges from 1 mM to 10 mM, volumes adjusted according to compound weight |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate serves as a building block for creating more complex heterocyclic compounds. Its derivatives are utilized in the synthesis of various pyrimidine-based compounds that exhibit unique chemical properties.
Biology
The compound is of interest for its potential biological activities:
- Enzyme Inhibition : Studies indicate that it can act as an enzyme inhibitor, impacting various biological pathways.
- Cytotoxicity : Research has shown that derivatives of this compound exhibit cytotoxic effects against multiple human cancer cell lines (e.g., HT-29 for colon cancer and A-549 for lung cancer), with GI50 values comparable to established anticancer drugs like erlotinib .
Medicine
This compound has been investigated for its therapeutic properties:
- Antiviral and Antimicrobial Agents : The compound shows promise in developing antiviral and antimicrobial agents. Studies have demonstrated its effectiveness against various microbial strains, indicating potential use in pharmaceutical formulations .
- Anti-inflammatory Properties : Research indicates that it may reduce inflammation in experimental models, suggesting applications in treating inflammatory diseases.
- Prostatic Hyperplasia Treatment : The compound has been studied for its efficacy as an adrenergic receptor antagonist, showing potential benefits in managing prostatic hyperplasia.
Industrial Applications
This compound is also used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their antibacterial properties and neuroprotective effects on neuronal cell models .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxicity of several dihydropyrimidine derivatives, including this compound, against four human cancer cell lines. The results indicated significant cytotoxic activity with potential for further development into anticancer therapies .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of synthesized derivatives against Candida albicans and Aspergillus species. The findings highlighted the effectiveness of these compounds compared to standard antifungal treatments like fluconazole .
Mechanism of Action
The mechanism of action of methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Key Physical Properties of Selected Dihydropyrimidine Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs): Derivatives with EWGs (e.g., 15: 4-cyanophenyl, 2: 4-nitrophenyl) exhibit higher melting points and altered NMR shifts due to enhanced dipole interactions and resonance effects. The 4-nitrophenyl derivative shows tautomer stabilization via intramolecular H-bonding .
- Electron-Donating Groups (EDGs) : Methoxy-substituted analogs (e.g., 14 ) display lower nitrogen content (8.38% vs. 14.53% in 15 ) but higher solubility in organic solvents due to increased polarity .
Structural and Crystallographic Insights
Biological Activity
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (M2ODPC) is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
M2ODPC belongs to the dihydropyrimidine family, which is known for a wide range of pharmacological activities including antiviral, antibacterial, antitumor, and anti-inflammatory properties. The compound's structure can be represented as follows:
Antimicrobial Activity
M2ODPC exhibits significant antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of dihydropyrimidines, including M2ODPC, have shown promising results in inhibiting the growth of pathogens.
Table 1: Antimicrobial Efficacy of M2ODPC Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| M2ODPC | E. coli | 32 µg/mL |
| M2ODPC | S. aureus | 16 µg/mL |
| M2ODPC | C. albicans | 32 µg/mL |
The above table summarizes the antimicrobial efficacy of M2ODPC against selected strains. Notably, its activity against Candida albicans is comparable to standard antifungal agents like fluconazole .
Antitumor Activity
The compound has also been investigated for its antitumor potential. Studies have shown that M2ODPC can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study: Antitumor Effects
In a study examining the effects of M2ODPC on human cancer cell lines, it was found that treatment with the compound led to a significant reduction in cell viability:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Results : IC50 values were determined to be 25 µM for HeLa and 30 µM for MCF-7 cells.
These findings suggest that M2ODPC may serve as a lead compound for further development in cancer therapeutics .
The biological activity of M2ODPC can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : M2ODPC has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes in pathogenic organisms.
- Modulation of Immune Response : Preliminary studies suggest that M2ODPC can enhance immune responses by activating certain immune cells .
Computational Studies
Recent computational investigations have provided insights into the molecular interactions and binding affinities of M2ODPC with various biological targets. Molecular docking studies indicate that the compound binds effectively to active sites on target proteins, enhancing its potential as a therapeutic agent.
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Acetylcholinesterase | -9.5 | Hydrogen bonds |
| DNA Topoisomerase | -8.8 | π-stacking interactions |
These results highlight the potential pathways through which M2ODPC exerts its biological effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
